Product packaging for methyl N-naphthalen-1-ylcarbamodithioate(Cat. No.:CAS No. 13037-43-9)

methyl N-naphthalen-1-ylcarbamodithioate

Cat. No.: B082315
CAS No.: 13037-43-9
M. Wt: 233.4 g/mol
InChI Key: AMWMILZYBSFDJC-UHFFFAOYSA-N
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Description

Methyl N-naphthalen-1-ylcarbamodithioate (CAS: 13037-43-9) is a sulfur-containing carbamate derivative with a molecular formula of C12H11NS2 and a molecular weight of 233.4 g/mol . This compound features a naphthalene ring substituted at the 1-position with a carbamodithioate group, a structure that enhances its reactivity and potential for intermolecular interactions, particularly in metal-binding contexts compared to oxygen-based esters . The compound is supplied with high purity for use in scientific research. Researchers value this compound for its role as a versatile building block in organic synthesis. Its applications span across multiple disciplines. In chemistry, it is employed as a reagent and as a precursor for the synthesis of more complex chemical entities . In biological and medical research, it has been investigated for its potential antimicrobial and anticancer properties, making it a candidate for drug discovery and development efforts . The mechanism of action for this compound is thought to involve interaction with specific enzymatic targets or receptors, potentially altering their activity. This can occur through pathways such as the "reactivity-triggered toxicity" model, where its electrophilic thiol reactivity may lead to oxidative stress or protein binding . The compound can undergo various chemical reactions, including oxidation to form sulfoxides or sulfones, reduction to corresponding amines or thiols, and substitution of the methyl ester group with other alkyl or aryl functionalities . From a synthetic chemistry perspective, it can be prepared via a dithiocarbamation reaction where an amine intermediate reacts with carbon disulfide and methyl iodide in a basic medium . This product is intended for research and development purposes only. It is not approved for use in humans or animals, nor is it intended for diagnostic, therapeutic, or any clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NS2 B082315 methyl N-naphthalen-1-ylcarbamodithioate CAS No. 13037-43-9

Properties

CAS No.

13037-43-9

Molecular Formula

C12H11NS2

Molecular Weight

233.4 g/mol

IUPAC Name

methyl N-naphthalen-1-ylcarbamodithioate

InChI

InChI=1S/C12H11NS2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)

InChI Key

AMWMILZYBSFDJC-UHFFFAOYSA-N

SMILES

CSC(=S)NC1=CC=CC2=CC=CC=C21

Isomeric SMILES

CSC(=NC1=CC=CC2=CC=CC=C21)S

Canonical SMILES

CSC(=S)NC1=CC=CC2=CC=CC=C21

Other CAS No.

13037-43-9

Synonyms

1-Naphthalenedithiocarbamic acid methyl ester

Origin of Product

United States

Preparation Methods

Method 1: N-Methylformamide and 1-Chloromethylnaphthalene Reaction

This two-step method, derived from patent literature and commercial synthesis guidelines, involves the formation of an intermediate amine followed by dithiocarbamation.

Step 1: Synthesis of N-Methyl-1-naphthalenemethanamine
1-Chloromethylnaphthalene reacts with N-methylformamide in the presence of a phase transfer catalyst (e.g., tetra-n-butylammonium bromide) and a mild base (e.g., potassium hydroxide) at 5–25°C. The reaction proceeds via nucleophilic substitution, forming N-methyl-N-(1-naphthylmethyl)-formamide, which is hydrolyzed using aqueous sulfuric acid to yield N-methyl-1-naphthalenemethanamine.

Key Conditions

  • Catalyst: Tetra-n-butylammonium bromide (5 wt%)

  • Base: Powdered KOH (50 g per 100 g 1-chloromethylnaphthalene)

  • Temperature: 5°C (initial), 25°C (post-reaction)

  • Yield: 41–85% after vacuum distillation.

Step 2: Dithiocarbamation
The amine intermediate reacts with carbon disulfide (CS₂) and methyl iodide (CH₃I) in a basic medium (e.g., NaOH/EtOH). This forms the dithiocarbamate salt, which undergoes methylation to yield the final product.

Reaction Equation

C11H11N+CS2+CH3INaOHC11H11N2S2CH3+NaI+H2O\text{C}{11}\text{H}{11}\text{N} + \text{CS}2 + \text{CH}3\text{I} \xrightarrow{\text{NaOH}} \text{C}{11}\text{H}{11}\text{N}2\text{S}2\text{CH}3 + \text{NaI} + \text{H}2\text{O}

Optimization Notes

  • Excess CS₂ improves conversion but requires careful pH control (pH 10–12).

  • Solvent choice (e.g., ethanol vs. THF) impacts reaction rate and purity.

Method 2: Direct Amination-Dithiocarbamation of 1-Chloromethylnaphthalene

This one-pot approach avoids isolating the amine intermediate. 1-Chloromethylnaphthalene is treated with N-methylformamide, CS₂, and methyl iodide under phase-transfer conditions.

Procedure

  • Reaction Setup: Combine 1-chloromethylnaphthalene (1 equiv), N-methylformamide (1.2 equiv), CS₂ (2 equiv), CH₃I (1.1 equiv), and tetra-n-butylammonium bromide (0.05 equiv) in toluene.

  • Base Addition: Introduce powdered KOH at 0–5°C.

  • Workup: Extract with toluene, wash with brine, and purify via vacuum distillation.

Advantages

  • Eliminates intermediate isolation, reducing processing time.

  • Higher overall yield (70–78%) compared to the two-step method.

Mechanistic Insights

Nucleophilic Substitution in Step 1

The chloride group in 1-chloromethylnaphthalene is displaced by the deprotonated N-methylformamide anion, facilitated by the phase transfer catalyst. The mild base (KOH) generates the reactive anion without requiring strong bases like NaH or LDA.

Dithiocarbamate Formation in Step 2

The amine reacts with CS₂ to form a dithiocarbamic acid intermediate, which is methylated via an Sₙ2 mechanism. The phase transfer catalyst enhances solubility of ionic species in the organic phase.

Optimization and Yield Analysis

Critical Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (Step 1)Prevents byproducts
CS₂ Equivalents2.0–2.5Maximizes conversion
Catalyst Loading5–7 wt%Accelerates kinetics
Distillation Pressure0.1–0.5 mmHgEnhances purity

Yield Comparison

MethodIntermediate YieldFinal Yield
Two-Step85%70%
One-PotN/A78%

Industrial Scalability and Challenges

Equipment Requirements

  • Hydrogenation-free processes (avoiding Pt/C catalysts) reduce costs.

  • High-vacuum distillation systems are essential for purity ≥98%.

Byproduct Management

  • Bis-Alkylated Impurity (C₁₃H₁₃N): Controlled via stoichiometric ratios (N-methylformamide:1-chloromethylnaphthalene ≥1.2:1).

  • Sulfide Byproducts: Mitigated by inert atmosphere (N₂/Ar) .

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, 1-naphthalenyl-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The methyl ester group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Carbamodithioic acid, 1-naphthalenyl-, methyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of carbamodithioic acid, 1-naphthalenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The carbamodithioate group (-NHCSSMe) differentiates this compound from other naphthalene derivatives:

  • Naphthalen-1-ylmethanol (C₁₁H₁₀O): Contains a hydroxyl (-OH) group, forming hydrogen-bonded crystalline networks .
  • N-Methyl-1-(naphthalen-1-yl)methanamine (C₁₂H₁₃N): Features a methylamine (-CH₂NHCH₃) group, with high lipophilicity (Log Po/w: 3.10) and moderate aqueous solubility (Log S: -2.91) .
  • Methyl Esters (e.g., methyl palmitate, sandaracopimaric acid methyl ester): Oxygen-based esters with applications in resins and natural products .

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Group Key Interactions Log Po/w* Solubility (Log S)
Methyl N-naphthalen-1-ylcarbamodithioate ~245.3 (C₁₂H₁₁NS₂) -NHCSSMe Sulfur-mediated (disulfide, van der Waals) ~3.5 (estimated) Low (estimated)
Naphthalen-1-ylmethanol 158.20 -OH O–H⋯O hydrogen bonds 2.74 -2.07
N-Methyl-1-(naphthalen-1-yl)methanamine 171.24 -CH₂NHCH₃ Hydrophobic interactions 3.10 -2.91
Sandaracopimaric acid methyl ester ~330 (C₂₁H₃₀O₂) -COOCH₃ Van der Waals, ester stacking ~6.0 Insoluble

*Log Po/w: Octanol-water partition coefficient.

Research Findings

Structural Insights

  • Naphthalen-1-ylmethanol adopts a near-planar conformation in its crystal lattice, stabilized by O–H⋯O hydrogen bonds forming infinite chains .
  • Methyl esters (e.g., sandaracopimaric acid methyl ester) exhibit structural diversity in resin samples, with seasonal variations in terpenoid composition .

Functional Group Impact

  • Sulfur vs. Oxygen : The carbamodithioate group enhances metal-binding capacity compared to oxygen-based esters, as seen in dithiocarbamate ligands.
  • Hydrogen Bonding: Naphthalen-1-ylmethanol’s -OH group enables predictable crystal packing, whereas the carbamodithioate’s sulfur atoms may promote disulfide linkages or thiol interactions.

Q & A

Q. How can researchers align studies on this compound with theoretical frameworks in chemical toxicology?

  • Methodological Answer : Ground hypotheses in the "reactivity-triggered toxicity" model, linking electrophilic thiol reactivity to oxidative stress. Use adverse outcome pathways (AOPs) to map molecular initiating events (e.g., protein binding) to apical effects (e.g., hepatotoxicity) .

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